(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) at 25–50°C achieves selective reduction. Solvents like ethanol or tetrahydrofuran (THF) optimize reaction efficiency.
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Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF at 0–25°C provides milder conditions for lab-scale synthesis.
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Temperature (°C) | Solvent | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5 wt%) | 40 | Ethanol | 85 | 92 |
| Sodium Borohydride | NaBH₄ | 0 | Methanol | 78 | 88 |
| Lithium Aluminum Hydride | LiAlH₄ | 25 | THF | 90 | 95 |
Chiral Resolution of Racemic Mixtures
When racemic mixtures of tetrahydrofuran derivatives are synthesized, chiral resolution techniques isolate the (3R,5S) enantiomer. Methods include:
Diastereomeric Salt Formation
Reacting the racemic alcohol with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) forms diastereomeric salts with distinct solubilities. Recrystallization separates the salts, followed by neutralization to recover the enantiomerically pure product.
Example Protocol :
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Dissolve racemic (3R,5S/3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol (10 g) in ethanol.
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Add (1R,2R)-(-)-diaminocyclohexane (12 g) and stir at 25°C for 24 hours.
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Filter and recrystallize the diastereomeric salt from hot ethanol.
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Neutralize with dilute HCl to isolate (3R,5S)-enantiomer (yield: 45%, enantiomeric excess [ee]: 98%).
Enzymatic Kinetic Resolution
Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester precursor. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes the (3S,5R)-ester, leaving the (3R,5S)-ester intact for subsequent deprotection.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric induction using chiral auxiliaries ensures high stereochemical fidelity. Evans oxazolidinones or Oppolzer’s sultams temporarily bind to the substrate, directing the formation of the (3R,5S) configuration.
Synthetic Pathway :
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Auxiliary Attachment : Couple a tetrahydrofuran precursor to (S)-4-benzyl-2-oxazolidinone via esterification.
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Hydroxymethylation : Treat with formaldehyde under basic conditions to install the hydroxymethyl group.
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Auxiliary Removal : Hydrolyze the oxazolidinone with lithium hydroxide (LiOH) in THF/water.
Table 2: Performance of Chiral Auxiliaries
| Auxiliary | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Evans Oxazolidinone | 12 | 82 | 99 |
| Oppolzer’s Sultam | 18 | 75 | 97 |
Biocatalytic Approaches
Recent advances leverage engineered enzymes for stereospecific synthesis. Ketoreductases (KREDs) reduce tetrahydrofuran ketones to alcohols with >99% ee under mild conditions (pH 7.0, 30°C).
Case Study :
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Substrate : 5-Ketotetrahydrofuran-3-ol (10 mM)
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Enzyme : KRED-101 (Codexis)
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Cofactor : NADPH (0.2 mM)
Industrial-Scale Production
Large-scale manufacturing prioritizes cost-efficiency and sustainability. Continuous flow chemistry minimizes waste and enhances reproducibility:
Flow Reactor Setup :
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the compound and the specific conditions under which the reactions are carried out.
Common Reagents and Conditions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction can yield different alcohol derivatives.
Scientific Research Applications
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. Additionally, in the industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This reactivity underlies its potential therapeutic effects and its utility in chemical synthesis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol and its analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| This compound | 259539-06-5 | C₅H₁₀O₃ | 118.13 | 3R,5S stereochemistry; hydroxymethyl (C5) and hydroxyl (C3) groups | Chemical synthesis intermediate; chiral building block |
| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-08-0 | C₅H₁₀O₃ | 118.13 | 3S,5S stereochemistry; same functional groups as (3R,5S) isomer | Potential differences in enantioselective reactions |
| (Tetrahydrofuran-2-yl)methanol | 97-99-4 | C₅H₁₀O₂ | 102.13 | Hydroxymethyl group at C2; lacks hydroxyl group at C3 | Solvent; precursor in polymer chemistry |
| Cordycepin (3′-Deoxyadenosine) | 73-03-0 | C₁₀H₁₃N₅O₃ | 251.24 | Adenine base attached to 3′-deoxyribofuranose; lacks hydroxymethyl at C5 | Nucleoside analog; inhibits RNA synthesis, antiviral research |
| Clofarabine | 202478-85-9 | C₁₀H₁₁ClFN₅O₃ | 303.68 | Fluorinated arabinofuranosyl ring; chlorine-substituted purine | Anticancer drug; treatment of acute lymphoblastic leukemia |
Physicochemical Properties
- Polarity: The presence of both hydroxyl and hydroxymethyl groups in this compound increases its polarity compared to (Tetrahydrofuran-2-yl)methanol (CAS 97-99-4), which lacks a hydroxyl group .
- Solubility : Cordycepin’s adenine base reduces aqueous solubility relative to simpler tetrahydrofuran derivatives, necessitating formulation adjustments for pharmacological use .
Biological Activity
Overview
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with the molecular formula and a molecular weight of 118.13 g/mol. This compound features a tetrahydrofuran ring and possesses hydroxymethyl and hydroxyl groups that contribute to its unique biological and chemical properties. Due to its structural characteristics, it has garnered interest in various fields, including medicinal chemistry, biochemistry, and industrial applications.
Structure
The compound is characterized by its five-membered tetrahydrofuran ring, which includes four carbon atoms and one oxygen atom. The stereochemistry at the 3R and 5S positions is critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reduction of precursors : Commonly involves reducing tetrahydrofuran derivatives using sodium borohydride or lithium aluminum hydride under mild conditions.
- Catalytic hydrogenation : Employed for industrial-scale production to enhance efficiency and yield.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding and nucleophilic attacks on electrophilic centers in target molecules, which can modulate various biochemical pathways.
Research Findings
- Antiviral Properties : Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit antiviral activity against RNA viruses such as SARS-CoV-2. In silico screening has shown that compounds similar to this compound can inhibit viral polymerases, suggesting potential therapeutic applications in viral infections .
- Antiproliferative Effects : Tetrahydrofuran-containing acetogenins have demonstrated selective antiproliferative activity against human cancer cell lines. These compounds induce cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells, highlighting their potential as anticancer agents .
- Biochemical Pathways : The compound has been studied for its role as a precursor in synthesizing bioactive molecules. Its interactions with enzymes can influence metabolic pathways, making it a valuable candidate for further research in drug development.
Case Studies
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-ol | Hydroxyl group at position 2 | Different reactivity due to the position of functional groups |
| (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-4-ol | Hydroxyl group at position 4 | Influences biological activity compared to this compound |
| (3R,5S)-5-(hydroxymethyl)tetrahydropyran-3-ol | Pyran ring instead of tetrahydrofuran | Variation in ring structure affects chemical reactivity and biological interactions |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol?
The synthesis of this compound typically involves stereoselective strategies to control the tetrahydrofuran ring formation and hydroxymethyl group orientation. Key methods include:
- Cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in tetrahydrofuran-based natural product synthesis (e.g., ). This approach ensures regiochemical control.
- Multi-step functionalization of furanose precursors, leveraging protective groups (e.g., dimethoxytrityl or silyl ethers) to isolate intermediates (e.g., ).
- Enzymatic or chiral catalyst-mediated asymmetric synthesis to achieve high enantiomeric purity .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- NMR spectroscopy : H- and C-NMR coupling constants (e.g., and ) are analyzed to confirm the relative configuration of the tetrahydrofuran ring. NOESY correlations can resolve axial vs. equatorial substituents .
- X-ray crystallography : Single-crystal diffraction provides absolute stereochemical assignment (e.g., used InChIKey
ZUNGTVUTOQJPDE-LOSJGSFVSA-Nfor structural validation). - Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB to assess enantiomeric excess .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO, MW 132.16) and fragmentation patterns.
- FT-IR : Identifies hydroxyl (3200–3600 cm) and ether (C-O-C, ~1120 cm) functional groups.
- Purity assessment : HPLC with UV detection (e.g., uses 99% purity standards) ensures batch consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Sample stability analysis : Degradation of labile hydroxyl groups or ring-opening under storage conditions (e.g., notes organic compound degradation over 9 hours without cooling). Use accelerated stability studies (40°C/75% RH) to identify degradation products.
- Matrix variability : Standardize assay conditions (e.g., buffer pH, temperature) to minimize interference from co-solvents or impurities .
- Dose-response validation : Compare EC values across multiple cell lines or enzymatic assays to distinguish compound-specific effects from artifacts .
Q. What strategies optimize enantioselective synthesis to achieve >95% ee for this compound?
- Chiral auxiliaries : Temporarily attach groups like tert-butyldimethylsilyl (TBDMS) to direct stereochemistry during ring closure (e.g., ).
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for hydroamination or cyclization steps.
- Kinetic resolution : Enzymes like lipases selectively hydrolyze undesired enantiomers during intermediate steps .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?
- Stereochemical drift : Aggressive heating or prolonged reaction times may epimerize chiral centers. Use low-temperature conditions (e.g., –20°C) and monitor reaction progress via inline FT-IR .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., uses methanol/water recrystallization for gram-scale purity).
- Byproduct formation : Optimize protective group strategies (e.g., fluorenylmethyloxycarbonyl for hydroxyl protection) to minimize side reactions .
Methodological Considerations Table
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
